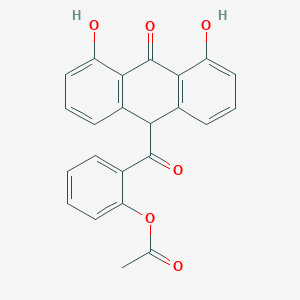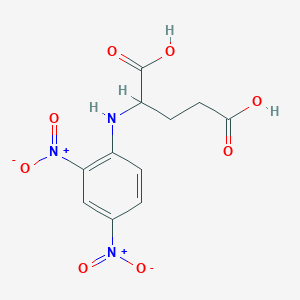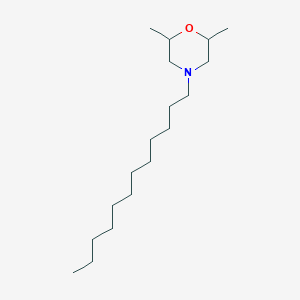
对二甲氨基苯亚甲基对茴香胺
描述
p-Dimethylaminobenzylidene p-anisidine is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol. It is characterized by its aromatic structure, which includes a tertiary amine and an ether group. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
p-Dimethylaminobenzylidene p-anisidine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in studies involving enzyme catalysis and protein interactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
p-Dimethylaminobenzylidene p-anisidine is primarily targeted in the design of Non-Linear Optical materials (NLO-phores) with high first-hyperpolarizability . The compound’s role is to enhance the first-hyperpolarizability, which is a key parameter in the performance of NLO materials .
Mode of Action
The compound operates as a donor-bridge-acceptor system . It interacts with its targets by varying the acceptor and bridge parts of these systems . This interaction results in changes in geometric and optoelectronic parameters such as bond length alternation, ground state dipole moments, HOMO and LUMO energies, UV-vis absorption spectra, transition dipole moments, and electronic absorption energies .
Biochemical Pathways
The compound’s interaction with its targets influences the optoelectronic properties of the system, which can be considered a form of biochemical pathway in the context of optical materials .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, are considered in the design of nlo materials .
Result of Action
The primary result of p-Dimethylaminobenzylidene p-anisidine’s action is the enhancement of the first-hyperpolarizability of NLO materials . This enhancement improves the performance of these materials in applications such as electro-optic modulation, optical switching, and frequency conversion .
Action Environment
The action of p-Dimethylaminobenzylidene p-anisidine can be influenced by environmental factors such as the solvent used . The solvent effect is considered in the calculation of the first-hyperpolarizability of the compound .
准备方法
p-Dimethylaminobenzylidene p-anisidine can be synthesized through several routes. One common method involves the reaction between p-anisidine and 4-dimethylaminobenzaldehyde . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
p-Dimethylaminobenzylidene p-anisidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
p-Dimethylaminobenzylidene p-anisidine can be compared to other p-substituted aniline derivatives, such as p-toluidine and p-anisidine . These compounds share similar structural features but differ in their electronic properties and reactivity. p-Dimethylaminobenzylidene p-anisidine is unique due to its combination of a dimethylamino group and a methoxy group, which enhance its nucleophilicity and catalytic efficiency.
属性
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXRLKOQDYBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334016 | |
| Record name | p-Dimethylaminobenzylidene p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-04-8 | |
| Record name | p-Dimethylaminobenzylidene p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying p-Dimethylaminobenzylidene p-anisidine in the chloroform extract of Artemisia scopaeformis?
A1: The research article itself does not provide conclusive evidence for the presence of p-Dimethylaminobenzylidene p-anisidine in the chloroform extract of Artemisia scopaeformis []. Therefore, we cannot draw conclusions about its significance in this context. Further research employing appropriate analytical techniques is needed to confirm its presence and quantify its concentration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















